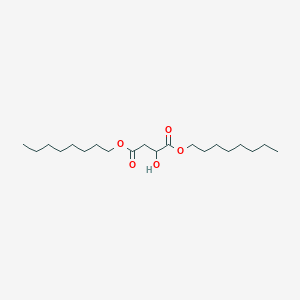
Dioctyl 2-hydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl 2-hydroxybutanedioate, also known as DOHB, is an organic compound that belongs to the class of diesters. It is commonly used in the field of scientific research due to its unique properties and characteristics. DOHB is a colorless, odorless, and tasteless substance that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of Dioctyl 2-hydroxybutanedioate is not fully understood. However, it is believed that Dioctyl 2-hydroxybutanedioate acts as a plasticizer by reducing the intermolecular forces between the polymer chains, thereby increasing the flexibility and softness of the polymer. Dioctyl 2-hydroxybutanedioate also acts as a lubricant by reducing the friction between the moving parts of the machinery.
Effets Biochimiques Et Physiologiques
Dioctyl 2-hydroxybutanedioate has no significant biochemical or physiological effects on the human body. However, it may cause irritation to the skin and eyes upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
Dioctyl 2-hydroxybutanedioate has several advantages for lab experiments. It is a cost-effective and readily available substance that can be easily synthesized in the laboratory. Dioctyl 2-hydroxybutanedioate is also stable under normal laboratory conditions and has a long shelf life. However, Dioctyl 2-hydroxybutanedioate has some limitations for lab experiments. It is not suitable for experiments that require high purity or high precision due to its impurities and variability in the synthesis process.
Orientations Futures
There are several future directions for the use of Dioctyl 2-hydroxybutanedioate in scientific research. First, Dioctyl 2-hydroxybutanedioate can be used as a plasticizer in the production of biodegradable polymers, which can reduce the environmental impact of plastic waste. Second, Dioctyl 2-hydroxybutanedioate can be used as a lubricant in the production of renewable energy sources, such as wind turbines and solar panels. Third, Dioctyl 2-hydroxybutanedioate can be used as a surfactant in the production of nanomaterials, which have potential applications in medicine, electronics, and energy storage. Fourth, Dioctyl 2-hydroxybutanedioate can be used as a catalyst in organic synthesis reactions, which can reduce the use of toxic and hazardous chemicals. Overall, Dioctyl 2-hydroxybutanedioate has great potential for future applications in various fields of scientific research.
Méthodes De Synthèse
Dioctyl 2-hydroxybutanedioate can be synthesized by the reaction between dioctyl succinate and sodium hydroxide in the presence of water. The reaction takes place at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction time is about 6-7 hours, and the yield of Dioctyl 2-hydroxybutanedioate is around 90%. The purity of Dioctyl 2-hydroxybutanedioate can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
Dioctyl 2-hydroxybutanedioate has been widely used in scientific research due to its unique properties. It is commonly used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Dioctyl 2-hydroxybutanedioate is also used as a lubricant in the production of synthetic oils and greases. In addition, Dioctyl 2-hydroxybutanedioate is used as a surfactant in the production of detergents and cleaning agents.
Propriétés
Numéro CAS |
15763-02-7 |
|---|---|
Nom du produit |
Dioctyl 2-hydroxybutanedioate |
Formule moléculaire |
C20H38O5 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
dioctyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(22)17-18(21)20(23)25-16-14-12-10-8-6-4-2/h18,21H,3-17H2,1-2H3 |
Clé InChI |
CNHQWLUGXFIDAT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |
SMILES canonique |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)


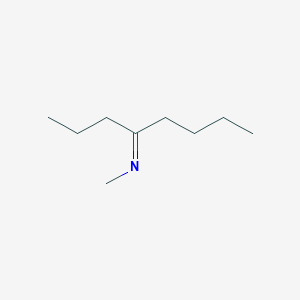
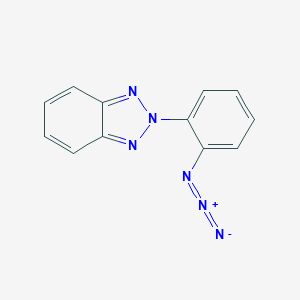
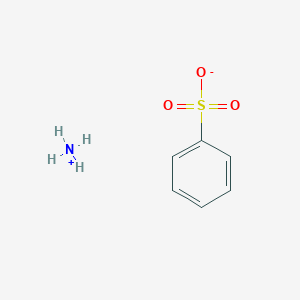
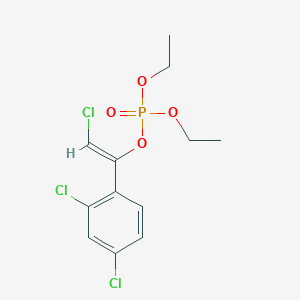
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
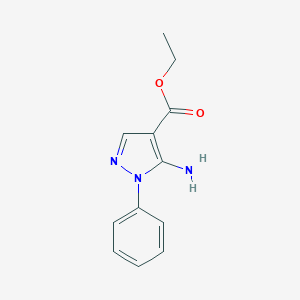

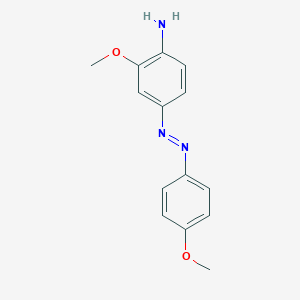
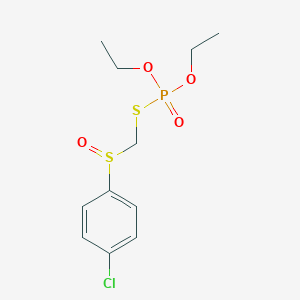
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)